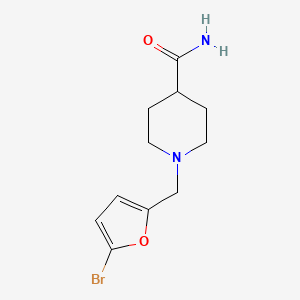

1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide

CAS No.: 1478888-87-7

Cat. No.: VC7146835

Molecular Formula: C11H15BrN2O2

Molecular Weight: 287.157

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1478888-87-7 |

|---|---|

| Molecular Formula | C11H15BrN2O2 |

| Molecular Weight | 287.157 |

| IUPAC Name | 1-[(5-bromofuran-2-yl)methyl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C11H15BrN2O2/c12-10-2-1-9(16-10)7-14-5-3-8(4-6-14)11(13)15/h1-2,8H,3-7H2,(H2,13,15) |

| Standard InChI Key | VJCCNSBFWZXRLD-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)N)CC2=CC=C(O2)Br |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the fourth position with a carboxamide group (-CONH2). A methylene bridge (-CH2-) connects the piperidine nitrogen to the 5-bromofuran-2-yl group, which comprises a five-membered oxygen heterocycle with a bromine atom at the fifth position . This hybrid structure merges the conformational flexibility of piperidine with the electron-rich aromaticity of bromofuran, a combination often exploited in drug design to enhance target binding and metabolic stability.

Table 1: Molecular Identity of 1-((5-Bromofuran-2-yl)methyl)piperidine-4-carboxamide

Synthesis and Manufacturing

Key Reaction Steps

Synthesis involves multi-step organic transformations, as inferred from analogous piperidine-carboxamide derivatives :

-

Piperidine Ring Formation: Cyclization of appropriate amine precursors under controlled conditions.

-

Bromofuran Incorporation: Coupling of 5-bromo-2-furanmethanol to the piperidine nitrogen via alkylation or Mitsunobu reactions.

-

Carboxamide Installation: Introduction of the -CONH2 group at the piperidine’s fourth position, typically through hydrolysis of nitriles or reaction with ammonia derivatives.

A patent detailing the synthesis of structurally related 5-HT1F agonists highlights the use of transfer hydrogenation with formaldehyde and palladium catalysts to methylate piperidine intermediates, a method potentially adaptable to this compound . Grignard reactions employing isopropylmagnesium chloride/lithium chloride (Turbo Grignard) could facilitate carbon-carbon bond formation between the furan and piperidine moieties .

Optimization Challenges

Yield and purity depend critically on:

-

Temperature Control: Excessive heat during bromofuran coupling risks furan ring decomposition.

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) may enhance reaction homogeneity but complicate purification .

-

Catalyst Loading: Copper(I) oxide (>0.02 wt%) accelerates amination steps but requires precise stoichiometry to avoid side reactions .

Physicochemical Properties

Lipophilicity and Solubility

With an XLogP3 of 1.3, the compound exhibits moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . The carboxamide group enhances hydrophilicity via hydrogen bonding, while the bromofuran moiety contributes to aromatic π-system interactions.

Stability Profile

-

Thermal Stability: Likely stable below 150°C, based on furan and piperidine thermal degradation thresholds.

-

Photolytic Sensitivity: The bromine atom may render the compound light-sensitive, necessitating storage in amber glass.

Future Research Directions

Priority Investigations

-

Target Identification: High-throughput screening against GPCR libraries to elucidate primary targets.

-

ADMET Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

-

Synthetic Scalability: Development of continuous-flow processes to improve yield and reduce copper catalyst waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume